1H-Imidazole, 2-(ethyldithio)-
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Overview
Description
1H-Imidazole, 2-(ethyldithio)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(ethyldithio)- typically involves the introduction of the ethyldithio group to the imidazole ring. One common method is the reaction of imidazole with ethyldisulfide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired substitution occurs efficiently.
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-(ethyldithio)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-(ethyldithio)- can undergo various chemical reactions, including:
Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethyldithio group, reverting to the parent imidazole.
Substitution: The ethyldithio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole, 2-(ethyldithio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-(ethyldithio)- involves its interaction with molecular targets through the imidazole ring and the ethyldithio group. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the ethyldithio group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Imidazole, 2-ethyl-
- 1H-Imidazole, 2-thio-
- 1H-Imidazole, 2-(methylthio)-
Comparison: 1H-Imidazole, 2-(ethyldithio)- is unique due to the presence of the ethyldithio group, which imparts distinct chemical properties compared to other similar compounds. For example, the ethyldithio group can undergo specific redox reactions that are not possible with the ethyl or thio groups alone. This makes 1H-Imidazole, 2-(ethyldithio)- a valuable compound for applications requiring redox activity.
Properties
CAS No. |
141400-54-6 |
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Molecular Formula |
C5H8N2S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2-(ethyldisulfanyl)-1H-imidazole |
InChI |
InChI=1S/C5H8N2S2/c1-2-8-9-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) |
InChI Key |
PPIZPMCVDUTABN-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC1=NC=CN1 |
Origin of Product |
United States |
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